molecular formula C15H19FN2O3S2 B2904307 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946356-53-2

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2904307
CAS No.: 946356-53-2
M. Wt: 358.45
InChI Key: VWZFQZVLBKDXEW-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 3-fluoro-4-methoxy substitution on the aromatic ring, a dimethylaminoethyl chain, and a thiophen-3-yl group. The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S2/c1-18(2)14(11-6-7-22-10-11)9-17-23(19,20)12-4-5-15(21-3)13(16)8-12/h4-8,10,14,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZFQZVLBKDXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide, often referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20FN3O2SC_{17}H_{20}FN_{3}O_{2}S, with a molecular weight of 349.4 g/mol. The structure includes a dimethylamino group, a thiophene ring, and a sulfonamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₀FN₃O₂S
Molecular Weight349.4 g/mol
CAS Number946199-97-9

Biological Activity Overview

The biological activity of sulfonamide compounds is primarily attributed to their ability to inhibit bacterial growth and modulate various biological pathways. This specific compound has shown promising results in several studies regarding its antibacterial and anticancer properties.

Antibacterial Activity

Sulfonamides are known for their antibacterial effects, primarily through the inhibition of folate synthesis in bacteria. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it may exhibit significant Minimum Inhibitory Concentration (MIC) values against various strains:

  • Staphylococcus aureus : MIC values ranged from 20-40 µM.
  • Escherichia coli : MIC values ranged from 40-70 µM.

These values suggest that while the compound is effective, it may not surpass the efficacy of established antibiotics like ceftriaxone.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated moderate cytotoxicity against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Case Studies

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry evaluated the compound's effect on HeLa cells. Results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM, suggesting significant anticancer potential.
  • Antibacterial Efficacy Study :
    • Research conducted by MDPI examined various sulfonamide derivatives, including our compound, showing promising results against multi-drug resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing bioactivity.

The proposed mechanism for the antibacterial activity involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. For anticancer activity, it is hypothesized that the compound interferes with microtubule dynamics, similar to other known anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives with Thiophene and Aromatic Substituents

Compound 1 : N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide (CAS 954700-03-9)
  • Structure : Differs by replacing the 3-fluoro-4-methoxybenzenesulfonamide group with a 4-fluorophenylmethanesulfonamide.
  • The shorter methanesulfonamide chain may alter solubility and binding affinity .
Compound 2 : 3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide (CAS 2034264-98-5)
  • Structure : Contains a chloro substituent instead of fluorine and a furan-3-yl group alongside thiophen-2-yl.
  • The furan-thiophene combination introduces additional hydrogen-bonding sites but may reduce metabolic stability due to the hydroxy group .
Comparison Table :
Property Target Compound Compound 1 Compound 2
Molecular Weight Not specified ~413 (estimated) 413.9
Substituents 3-Fluoro, 4-methoxy on benzene 4-Fluorophenylmethanesulfonamide 3-Chloro, 4-methoxy on benzene
Heterocycles Thiophen-3-yl Thiophen-3-yl Thiophen-2-yl + Furan-3-yl
Functional Groups Dimethylaminoethyl, sulfonamide Dimethylaminoethyl, sulfonamide Hydroxyethyl, sulfonamide

Sulfonamide Derivatives with Triazole and Halogenated Moieties

Triazole-Based Analogs ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., X = H, Cl, Br) feature triazole rings instead of thiophene. These exhibit tautomerism (thione-thiol equilibrium), influencing their reactivity and binding modes.

Key Contrasts :
  • Electronic Effects : Fluorine in the target compound provides strong electron-withdrawing effects, whereas bromine or chlorine in triazole analogs increases polarizability.
  • Tautomerism : Triazole derivatives exist in equilibrium between thione and thiol forms, unlike the stable sulfonamide structure of the target compound .

Benzamide Derivatives with Thiophen-3-yl Groups ()

Compound 3 : N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
  • Structure : Replaces sulfonamide with a benzamide linkage and incorporates a piperazine-ethoxy chain.
  • Key Features: The benzamide group reduces acidity compared to sulfonamide.

Perfluorinated Sulfonamides ()

Compounds like N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide feature highly fluorinated alkyl chains. These exhibit extreme hydrophobicity and chemical resistance, contrasting with the target compound’s balanced lipophilicity from aromatic and heterocyclic groups .

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely involves coupling a 3-fluoro-4-methoxybenzenesulfonyl chloride with a thiophen-3-yl ethylamine precursor, analogous to methods in and .
  • Spectroscopic Validation : IR and NMR data (e.g., absence of C=O bands in triazoles ) provide critical validation tools for distinguishing sulfonamide analogs.

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsPurposeYield
1HATU, DIPEA, DMF, 0°C → RTAmide coupling63%
2LiAlH₄, THF, refluxReduction of nitro group75%
3Chromatography (EtOAc/Hexane)Purification>95% purity

Q. Table 2: Comparative Biological Activity

DerivativeMIC (S. aureus)MIC (E. coli)Key Modification
Parent8 µg/mL32 µg/mLNone
-CF₃ analog2 µg/mL16 µg/mLTrifluoromethyl
Thiophen-2-yl4 µg/mL64 µg/mLRegioisomer

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